(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Description
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18(17-13-20-24(21-17)16-5-2-1-3-6-16)22-11-7-15(8-12-22)14-23-10-4-9-19-23/h1-6,9-10,13,15H,7-8,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSYGSNFMHEBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures. Its unique composition suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including case studies and research findings.
Chemical Structure and Properties
The compound can be broken down into its constituent parts:
- Pyrazole moiety : Known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.
- Piperidine ring : Often found in various pharmaceuticals, contributing to the compound's bioactivity.
- Triazole ring : Associated with antifungal and anticancer properties.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₃₁N₅O
- Molecular Weight : 325.48 g/mol
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of similar pyrazole and triazole derivatives. For instance, a series of compounds linked to pyrazole demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of triazole-containing compounds has been extensively researched. A study on related triazole derivatives indicated that these compounds could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The proposed mechanism includes apoptosis induction and cell cycle arrest.
Case Studies
- Anticancer Study :
- Antimicrobial Evaluation :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications at specific positions on the pyrazole or triazole rings can enhance potency or selectivity against target cells. For example:
- Substituents on the phenyl group significantly impact the compound's ability to bind to biological targets.
- The presence of electron-donating groups has been linked to increased anticancer activity .
Toxicity Studies
Toxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit promising biological activity, they may also display cytotoxic effects at higher concentrations .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing both pyrazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The specific compound discussed has been evaluated for its potential to inhibit tumor growth in preclinical studies .
Antimicrobial Properties
The compound's structural features suggest it may possess antimicrobial activity. Pyrazoles are known for their ability to interact with bacterial enzymes or disrupt cellular processes, making them candidates for antibiotic development. Studies have reported that related compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
There is emerging evidence that pyrazole derivatives can influence neurological pathways. Compounds similar to (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone have been investigated for their potential in treating neurological disorders such as depression and anxiety due to their ability to modulate neurotransmitter systems .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Study : A study evaluated the anticancer effects of similar pyrazole derivatives on human cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of triazole-containing compounds against various pathogens. The results indicated promising activity against resistant strains of bacteria, suggesting potential for therapeutic use in infectious diseases .
- Neuropharmacology Research : Research into the neuropharmacological effects of related compounds revealed their ability to enhance cognitive function in animal models, indicating potential applications in treating cognitive disorders .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen-rich heterocycles (pyrazole and triazole) and the piperidine tertiary amine serve as nucleophilic sites.
Key Findings :
-
The triazole’s N2 nitrogen (2-phenyl-2H-1,2,3-triazol-4-yl) is less nucleophilic due to conjugation with the phenyl group, directing reactivity toward the pyrazole N1 .
-
Piperidine’s tertiary amine undergoes quaternization with alkyl halides under mild conditions .
Coordination Chemistry
The pyrazole and triazole moieties act as ligands for transition metals, enabling complex formation.
Key Findings :
-
Triazole-coordinated Pd complexes catalyze Sonogashira couplings .
-
Cu(II) complexes exhibit antimicrobial activity, suggesting biomedical applications .
Cyclization and Heterocycle Formation
The compound participates in cycloadditions and annulations to form fused heterocycles.
Key Findings :
-
Click chemistry (Huisgen) modifies the triazole’s substituents for tailored bioactivity .
-
Thiosemicarbazide reactions yield thiazole derivatives with antitumoral potential .
Hydrolysis and Stability
The methanone bridge and heterocycles demonstrate stability under varying pH conditions.
| Condition | Observation | Source Analogy |
|---|---|---|
| Acidic (HCl, H₂O) | Piperidine protonation; no ketone hydrolysis | |
| Basic (NaOH, H₂O) | Partial decomposition above 80°C |
Key Findings :
Comparison with Similar Compounds
Key Observations :
- Piperidine vs.
- Aromatic Substituents : The phenyl group in the target compound’s triazole may favor π-π interactions, whereas dimethylphenyl in 1015525-17-3 could enhance hydrophobic binding but limit conformational flexibility .
- Heterocycle Variations : Benzimidazole in 931075-56-8 offers hydrogen-bonding capacity, while dicyclopropyl-triazole in 931622-35-4 increases steric hindrance, possibly affecting target selectivity .
Methodological Considerations for Similarity Assessment
The comparison of structural analogs relies on computational and experimental methods:
- Molecular Fingerprinting : Evaluates shared substructural features (e.g., triazole rings) but may overlook 3D conformational differences .
- Crystallographic Analysis : Tools like SHELXL () and WinGX () enable precise measurement of bond lengths and angles, critical for understanding how substituents influence molecular geometry. For example, a methyl group on pyrazole (target compound) vs. cyclopropyl (931622-35-4) may alter torsion angles, affecting binding pocket compatibility.
- Physicochemical Profiling : Techniques such as spectrofluorometry () could hypothetically assess aggregation tendencies or critical micelle concentrations (CMC), though this is more relevant to surfactants than the target compound.
Implications for Drug Discovery
The structural diversity among these compounds underscores the importance of:
- Substituent Optimization: Minor changes (e.g., dimethylphenyl vs. phenyl) can significantly alter pharmacokinetics or off-target effects.
- Balanced Lipophilicity : The target compound’s logP (estimated) likely falls between the more polar 1015525-17-3 and the highly lipophilic 931622-35-4, influencing bioavailability.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
